Tetrantoin - 6270-37-7

Tetrantoin

Catalog Number: EVT-10917015
CAS Number: 6270-37-7
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetrantoin, chemically identified as 3’,4’-Dihydrospiro[imidazolidine-4,2’(1’H)-naphthalene]-2,5-dione, is a compound with the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2} and a molecular weight of 216.24 g/mol. This compound has garnered attention in scientific research due to its potential applications in organic synthesis and medicinal chemistry. Tetrantoin is classified under the category of hydantoins, which are cyclic urea derivatives known for their diverse biological activities and utility in synthesizing other complex organic molecules .

Synthesis Analysis

Methods

The synthesis of tetrantoin can be approached through several methods:

  1. Reaction of Naphthalene Derivatives: One common method involves the reaction of naphthalene derivatives with imidazolidine-2,4-dione under controlled conditions. This method allows for the formation of tetrantoin through cyclization processes that yield the desired spirocyclic structure.
  2. Condensation Reactions: Another synthetic route includes the condensation of specific aldehydes with hydantoins or related compounds, which facilitates the formation of the tetrantoin structure through nucleophilic addition and subsequent cyclization .
  3. Alternative Routes: Additional methods have been explored, including the use of various protecting groups during synthesis to enhance yields and selectivity for specific isomers .

Technical Details

The synthetic procedures often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. For instance, using mild bases can help facilitate alkylation at specific nitrogen positions within the hydantoin ring structure .

Molecular Structure Analysis

Structure

Tetrantoin's molecular structure features a unique spirocyclic arrangement that includes an imidazolidine ring fused to a naphthalene moiety. The structural formula can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational preferences and spatial orientation.

Chemical Reactions Analysis

Tetrantoin undergoes several notable chemical reactions:

  1. Oxidation: Tetrantoin can be oxidized using agents like potassium permanganate, leading to various oxidized derivatives that may exhibit different biological activities .
  2. Reduction: The compound can also participate in reduction reactions using reducing agents such as sodium borohydride, which can modify functional groups within its structure .
  3. Substitution Reactions: Substitution reactions involving tetrantoin allow for further functionalization, enabling the introduction of various substituents that can enhance its pharmacological properties .
Mechanism of Action

The mechanism of action for tetrantoin is not fully elucidated but is thought to involve interactions with biological targets that modulate cellular pathways. Its structural similarity to other biologically active compounds suggests potential roles in enzyme inhibition or receptor modulation, although specific pathways remain to be clarified through further research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tetrantoin typically appears as a crystalline solid.
  • Solubility: The solubility characteristics vary depending on the solvent system used; it is generally soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Tetrantoin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for diverse reactivity patterns, making it a versatile compound in organic synthesis.

Relevant data regarding melting point, boiling point, and spectral data (e.g., infrared spectroscopy) are essential for characterizing tetrantoin further.

Applications

Tetrantoin has been extensively studied for its scientific applications:

  • Organic Synthesis: It serves as a precursor in synthesizing various organic compounds due to its reactive functional groups.
  • Medicinal Chemistry: Research indicates potential applications in drug development, particularly concerning compounds with anticonvulsant or anti-inflammatory properties .
  • Biological Studies: Tetrantoin derivatives are explored for their biological activity against various targets in pharmacology and biochemistry.

Through ongoing research, tetrantoin continues to demonstrate significant potential across multiple scientific domains, warranting further investigation into its properties and applications.

Retinoid Receptor Modulation Mechanisms in Cellular Differentiation

Retinoic Acid Receptor/Retinoid X Receptor Heterodimer Activation Pathways in Gene Regulation

The molecular machinery governing cellular differentiation pivots on the retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimer complex, which functions as a ligand-dependent transcriptional switch. This heterodimeric complex binds to specific genomic sequences termed retinoic acid response elements (RAREs), characterized by direct repeats of the consensus motif PuG(G/T)TCA typically separated by 2 or 5 nucleotides (DR2 or DR5) [5] [1]. Structural analyses reveal that each receptor contains conserved functional domains: an N-terminal activation domain (NTD), a central DNA-binding domain (DBD) with dual zinc fingers, a flexible hinge region, and a C-terminal ligand-binding domain (LBD) that mediates both ligand interaction and dimerization [5] [8]. The RAR component exhibits preferential binding affinity for all-trans retinoic acid, while the retinoid X receptor component interacts with 9-cis retinoic acid, though all-trans retinoic acid demonstrates superior transcriptional activation potency [1] [5].

In the absence of ligand, the retinoic acid receptor/retinoid X receptor heterodimer actively represses transcription through recruitment of nuclear receptor corepressor complexes containing histone deacetylases (HDACs), histone methyltransferases, and other chromatin-condensing enzymes. This repression complex includes silencing mediator for retinoid and thyroid hormone receptors and nuclear receptor corepressor, which facilitate histone H3 and H4 deacetylation, establishing a transcriptionally silent chromatin state [1] [5]. Ligand binding triggers a profound conformational change, particularly in helix 12 of the ligand-binding domain, causing corepressor dissociation and facilitating sequential recruitment of coactivator complexes. Initial coactivator recruitment involves the p160 family (steroid receptor coactivator-1, steroid receptor coactivator-2, steroid receptor coactivator-3), which possess intrinsic histone acetyltransferase activity mediated via associated CREB-binding protein/E1A-binding protein p300 acetyltransferases [5] [1]. This enzymatic activity reverses chromatin condensation, permitting subsequent assembly of the mediator complex that bridges the activated receptor with RNA polymerase II and the general transcription machinery [5].

Table 1: Molecular Components of Retinoic Acid Receptor/Retinoid X Receptor Transcriptional Machinery

Molecular ComponentFunctional RoleAssociated Complexes/Proteins
CorepressorsTranscriptional repressionNuclear receptor corepressor, silencing mediator for retinoid and thyroid hormone receptors
Histone ModifiersChromatin compactionHistone deacetylases, histone methyltransferases
Coactivators (p160)Chromatin decompactionSteroid receptor coactivator-1, steroid receptor coactivator-2, steroid receptor coactivator-3
Histone AcetyltransferasesHistone acetylationCREB-binding protein, E1A-binding protein p300
Mediator ComplexTranscription initiationMediator subunits, RNA polymerase II

The transcriptional targets activated through this mechanism encompass diverse gene families governing cellular differentiation programs. For example, homeobox genes (homeobox A1, homeobox A4) establish anterior-posterior patterning during embryogenesis [5]. Cell cycle regulators like MYC proto-oncogene undergo downregulation, facilitating cell cycle exit prior to terminal differentiation [5] [4]. Immune modulators including suppressor of cytokine signaling 3 and transforming growth factor β receptor 1 participate in anti-inflammatory signaling cascades, while interleukin 2 receptor subunit α supports lymphocyte differentiation [5] [10]. The spatial and temporal specificity of retinoic acid receptor/retinoid X receptor signaling is further refined by tissue-specific expression patterns of receptor isoforms (retinoic acid receptor α, retinoic acid receptor β, retinoic acid receptor γ) and their combinatorial assembly with retinoid X receptor partners [1] [8].

Table 2: Key Genomic Targets of Activated Retinoic Acid Receptor/Retinoid X Receptor Complexes

Target GeneGene FunctionBiological Consequence of Activation
Homeobox A1Embryonic patterningAnterior-posterior axis specification
MYC Proto-oncogeneCell cycle progressionCell cycle arrest prior to differentiation
Suppressor of Cytokine Signaling 3Cytokine signaling inhibitionAnti-inflammatory response
Interleukin 2 Receptor Subunit αInterleukin-2 bindingLymphocyte differentiation/proliferation
Retinoic Acid Receptor βRetinoic acid signalingAutoregulation of retinoid sensitivity

Transcriptional Reprogramming via Promyelocytic Leukemia-Retinoic Acid Receptor α Fusion Protein Degradation

The paradigmatic example of pharmacological retinoic acid receptor modulation occurs in acute promyelocytic leukemia, where the promyelocytic leukemia-retinoic acid receptor α fusion protein subverts normal differentiation programs. This oncogenic fusion protein results from the t(15;17) chromosomal translocation, juxtaposing the promyelocytic leukemia gene with the retinoic acid receptor α gene [1] [10]. The resulting chimeric protein retains functional domains from both parents: the promyelocytic leukemia portion contributes zinc fingers and coiled-coil motifs mediating aberrant protein multimerization, while the retinoic acid receptor α component preserves DNA-binding and corepressor interaction capabilities [10] [5]. Unlike wild-type retinoic acid receptor α, promyelocytic leukemia-retinoic acid receptor α displays significantly enhanced affinity for nuclear receptor corepressor/silencing mediator for retinoid and thyroid hormone receptors complexes and resistance to physiological concentrations of all-trans retinoic acid [5] [1].

This constitutive repression establishes a differentiation block at the promyelocyte stage through transcriptional silencing of retinoid target genes essential for granulocytic maturation. Biochemical studies demonstrate that promyelocytic leukemia-retinoic acid receptor α forms higher-order nuclear complexes within matrix-associated deacetylase compartments, effectively sequestering retinoid-responsive genomic loci into transcriptionally inert nuclear domains [5] [10]. Pharmacological concentrations of all-trans retinoic acid (the active moiety of Tetrantoin) overcome this repression through a dual mechanism: (1) ligand binding induces conformational changes that weaken corepressor affinity and promote coactivator recruitment, partially restoring transcriptional competence; and (2) more critically, all-trans retinoic acid binding triggers sequential post-translational modifications leading to fusion protein degradation [5] [1].

The degradation pathway initiates with all-trans retinoic acid-induced sumoylation of promyelocytic leukemia-retinoic acid receptor α, facilitated by the recruitment of ubiquitin conjugase 9 (UBC9). Sumoylation enables subsequent polyubiquitination by E3 ubiquitin ligases including promyelocytic leukemia protein itself and tripartite motif containing 25 [5] [10]. This ubiquitin tagging directs promyelocytic leukemia-retinoic acid receptor α to the 26S proteasome for processive degradation. Crucially, proteasomal degradation liberates the wild-type promyelocytic leukemia protein components, enabling their spontaneous reorganization into normal nuclear structures termed promyelocytic leukemia nuclear bodies [10] [1]. These macromolecular assemblies serve as recruitment hubs for numerous proteins involved in DNA repair, apoptosis, and tumor suppression, including p53, checkpoint kinase 2, and Bloom syndrome protein [5].

Table 3: Molecular Events in Promyelocytic Leukemia-Retinoic Acid Receptor α Degradation

Molecular EventKey MediatorsFunctional Consequence
All-Trans Retinoic Acid BindingLigand-binding domain of fusion proteinConformational change weakening corepressor affinity
SumoylationUbiquitin conjugase 9, small ubiquitin-like modifierMarks fusion protein for ubiquitination
UbiquitinationTripartite motif containing 25, promyelocytic leukemia proteinTargets fusion protein to proteasome
Proteasomal Degradation26S proteasome complexClears differentiation blockade
Nuclear Body ReformationWild-type promyelocytic leukemia proteinRestores DNA damage response machinery

The clearance of promyelocytic leukemia-retinoic acid receptor α de-represses critical differentiation genes, including colony stimulating factor 1 receptor, CCAAT/enhancer binding protein ε, and signal transducer and activator of transcription 1, enabling granulocytic maturation [5] [10]. Transcriptomic analyses reveal that this process involves extensive transcriptional reprogramming with sequential activation of early response genes (within hours) followed by maturation markers (days). This reestablished differentiation program proceeds through coordinated activation of retinoic acid receptor α targets and restoration of non-retinoid transcription factors displaced by the fusion protein [1] [5].

Epigenetic Remodeling Through Histone Acetylation Dynamics

Beyond direct transcriptional activation, retinoic acid receptor/retinoid X receptor signaling orchestrates extensive epigenetic reprogramming through dynamic modulation of histone acetylation states. The shift from transcriptional repression to activation corresponds with a dramatic transition in chromatin architecture mediated by opposing enzymatic activities recruited to retinoid-responsive loci [1] [5]. In the basal state, nuclear receptor corepressor/silencing mediator for retinoid and thyroid hormone receptors complexes scaffold class I histone deacetylases (histone deacetylase 1, histone deacetylase 2, histone deacetylase 3) and class II histone deacetylases (histone deacetylase 4, histone deacetylase 5, histone deacetylase 7), maintaining local histone hypoacetylation [5]. Histone deacetylase activity specifically removes acetyl groups from lysine residues on histone H3 (K9, K14) and H4 (K5, K8, K12, K16), reinforcing chromatin condensation and limiting DNA accessibility [1] [4].

Ligand binding triggers a coordinated histone acetyltransferase recruitment cascade that reverses this repressed state. The primary enzymatic effectors include CREB-binding protein/E1A-binding protein p300 and the p160 coactivator family (steroid receptor coactivator-1, steroid receptor coactivator-2, steroid receptor coactivator-3), which possess intrinsic histone acetyltransferase activity [5] [1]. Histone acetyltransferases catalyze ε-amino acetylation of histone lysine residues, neutralizing their positive charge and weakening histone-DNA interactions. This biochemical modification reduces nucleosome compaction and creates an open chromatin configuration permitting transcription factor access [4] [5]. Additionally, newly generated acetyl-lysine residues serve as docking sites for bromodomain-containing proteins, including components of the SWI/SNF chromatin remodeling complex, which utilize ATP hydrolysis to reposition nucleosomes along the DNA strand [1].

The epigenetic reprogramming extends beyond immediate promoter regions to encompass distal enhancer elements. Genome-wide chromatin immunoprecipitation studies demonstrate that all-trans retinoic acid treatment induces histone H3 lysine 27 acetylation at lineage-specific enhancers coincident with their functional activation [5] [1]. This enhancer remodeling facilitates three-dimensional chromatin reorganization, bringing distant regulatory elements into proximity with target gene promoters through loop formation. The net effect establishes a permissive epigenetic landscape that reinforces differentiation commitment beyond initial gene activation events [5].

Table 4: Enzymatic Modulators of Retinoid-Dependent Chromatin States

Enzyme ComplexCatalytic ActivityHistone TargetsFunctional Outcome
Nuclear Receptor Corepressor/Silencing Mediator for Retinoid and Thyroid Hormone Receptors + Histone DeacetylasesDeacetylationH3K9, H3K14, H4K5, H4K8, H4K12, H4K16Chromatin compaction, transcriptional repression
p160 Coactivators + CREB-Binding Protein/E1A-Binding Protein p300AcetylationH3K9, H3K14, H3K18, H3K27, H4K5, H4K8, H4K12Chromatin decompaction, cofactor recruitment
SWI/SNF ComplexATP-dependent nucleosome remodelingNucleosome positioningEnhanced DNA accessibility
Bromodomain ProteinsAcetyl-lysine recognitionAcetylated histonesRecruitment of additional transcriptional machinery

Importantly, the epigenetic modifications induced through retinoic acid receptor signaling exhibit sustainability beyond the initial ligand exposure. This persistence derives from several mechanisms: (1) recruitment of histone methyltransferases that establish H3K4me3 marks associated with transcriptional memory; (2) displacement of DNA methylation machinery from promoter regions; and (3) activation of transcription factors that maintain the open chromatin state autologously [5] [1]. This creates an epigenetic feed-forward loop that stabilizes the differentiated phenotype even after retinoid clearance. The comprehensive epigenetic reprogramming underscores how Tetrantoin modulates not just gene expression patterns but the fundamental chromatin architecture governing cellular identity and differentiation potential [4] [5].

Properties

CAS Number

6270-37-7

Product Name

Tetrantoin

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16)

InChI Key

ZWYUGDUPLSGYSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2

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